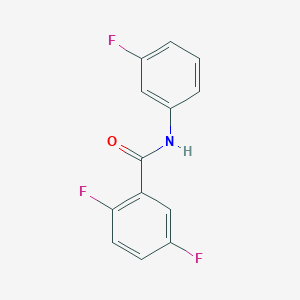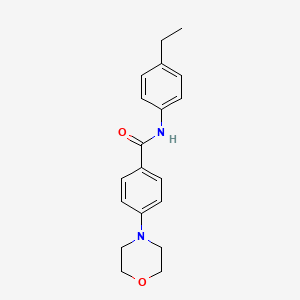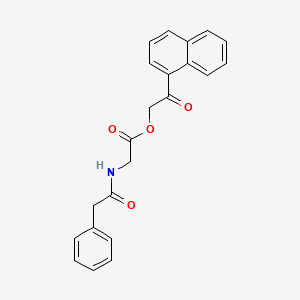![molecular formula C17H14ClN3OS2 B4583331 3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)
3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Vue d'ensemble
Description
3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a useful research compound. Its molecular formula is C17H14ClN3OS2 and its molecular weight is 375.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0266821 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organochlorine Compound Studies
Environmental and Biological Impact
Organochlorine compounds, such as PCBs, DDT, and their metabolites, have been extensively studied for their persistence in the environment and their potential impact on human health. Research dating back several decades highlights concerns regarding the accumulation of these compounds in human tissue and their potential endocrine-disrupting effects. For example, studies have investigated the excretion of persistent organochlorine compounds in human breast milk and their implications for infant exposure (Czaja, K., Ludwicki, J., Góralczyk, K., & Struciński, P., 1999) Changes in Excretion of Persistent Organochlorine Compounds. Similarly, the environmental presence and human exposure to compounds like PCBs, DDE, and PBDEs have been monitored, revealing trends of decreasing organochlorine levels but increasing PBDEs over time (Norén, K., & Meironyte, D., 2000) Certain Organochlorine and Organobromine Contaminants.
Therapeutic Applications and Safety
While the specific compound you've asked about does not appear in the studies reviewed, research on related organochlorine compounds has explored their therapeutic efficacy and safety in various treatments. For example, antimycotic agents containing chloro compounds have been evaluated for treating skin conditions like Pityriasis versicolor and dermatophytosis, demonstrating their potential in medical applications (Nasarre, J., Umbert, P., Herrero, E., Roset, P., Márquez, M., Torres, J., & Ortiz, J., 1992) Efficacy and Safety of Sertaconazole.
Propriétés
IUPAC Name |
(7Z)-3-(3-chloro-4-methylphenyl)-7-(thiophen-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-11-4-5-12(7-14(11)18)20-9-19-17-21(10-20)16(22)15(24-17)8-13-3-2-6-23-13/h2-8H,9-10H2,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOHURZLGGLNSH-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CS4)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CS4)/S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)
![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)
![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)

![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)
![9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole](/img/structure/B4583282.png)



![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4583353.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate](/img/structure/B4583359.png)